molecular formula C11H7F3N2O2 B2501227 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid CAS No. 1038770-76-1

3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid

Cat. No. B2501227
CAS RN: 1038770-76-1
M. Wt: 256.184
InChI Key: BBFVYPZHDREFSP-UHFFFAOYSA-N
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Description

The compound of interest, 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group attached to the phenyl ring and the carboxylic acid functionality at the 5-position on the pyrazole ring suggest that this compound could be a key intermediate or final product in pharmaceutical and agrochemical research due to the unique properties imparted by the trifluoromethyl group .

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids has been reported through various methods. For instance, the transformation of trifluoromethylpyrazoles into NH-pyrazole carboxylic acids has been achieved, illustrating a pathway to access these compounds, which are otherwise difficult to prepare . Additionally, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acids using TBTU as a catalyst indicates the versatility of pyrazole carboxylic acids in forming amide bonds . These methods provide insights into potential synthetic routes for the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 1H-pyrazole-3-carboxylic acid derivatives has been established by these techniques, confirming the presence of the pyrazole core and the substituents attached to it . The crystal structure of related compounds, such as methyl 5-phenyl-1H-pyrazole-3-carboxylate, has been determined, revealing the orientation of the phenyl ring and the nature of intermolecular interactions .

Chemical Reactions Analysis

Pyrazole carboxylic acids undergo various chemical reactions, including esterification, amide formation, and cyclocondensation. The esterification of 5-phenyl-1H-pyrazole-3-carboxylic acid with methanol has been reported, leading to the formation of ester derivatives . The reaction of pyrazole carboxylic acid with amines to form carboxamides is another example of the chemical versatility of these compounds . Furthermore, cyclocondensation reactions have been used to synthesize new pyrazole derivatives, expanding the chemical space of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. The presence of a trifluoromethyl group can significantly affect the compound's lipophilicity, electronic properties, and metabolic stability, making it a valuable moiety in drug design . The carboxylic acid group contributes to the acidity and potential for hydrogen bonding, which can be crucial for biological activity. The crystallographic analysis of related compounds provides insight into the solid-state properties, such as molecular packing and hydrogen bonding patterns .

Scientific Research Applications

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in Synthesis of Condensed Pyrazoles

The title compounds have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize condensed pyrazoles. Detailed spectroscopic investigations have been conducted on all the synthesized products (Arbačiauskienė et al., 2011).

Regioselective Synthesis of Trifluoromethylated 3-(pyrazolyl)indoles

Trifluoromethylated 3-(pyrazolyl)indoles have been synthesized from 2-(trifluoromethyl)comanic acid, showcasing the versatility of pyrazole derivatives in the synthesis of complex organic structures (Usachev et al., 2012).

Structural and Spectral Analysis

Structural, Spectral, and Theoretical Investigations of Pyrazole-4-carboxylic Acid Derivatives

Combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives have been conducted, revealing insights into their structural and spectral characteristics (Viveka et al., 2016).

Structure Analysis of a Phenylpyrazole Carboxylic Acid Derivative

Crystal structure analysis of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been carried out, revealing strong hydrogen bonding and three-dimensional molecular packing, showcasing the compound's potential in material science applications (Ghosh et al., 2019).

Potential in Material Science

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as Potential NLO Materials

A series of these compounds have been synthesized and characterized, displaying significant optical nonlinearity, suggesting their utility in optical limiting applications (Chandrakantha et al., 2013).

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-4-2-1-3-6(7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFVYPZHDREFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid

CAS RN

1038770-76-1
Record name 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid
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